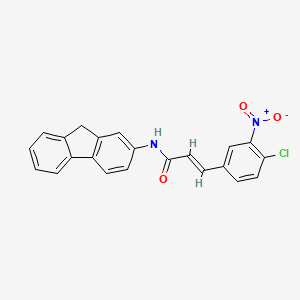
3-(4-chloro-3-nitrophenyl)-N-9H-fluoren-2-ylacrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-chloro-3-nitrophenyl)-N-9H-fluoren-2-ylacrylamide, also known as CNF, is a fluorescent molecule that has gained attention in the scientific community due to its unique properties. CNF is a highly sensitive and selective probe for protein and peptide detection, making it a valuable tool for biochemical research.
Mecanismo De Acción
The mechanism of action of 3-(4-chloro-3-nitrophenyl)-N-9H-fluoren-2-ylacrylamide involves the binding of the molecule to specific proteins or peptides. 3-(4-chloro-3-nitrophenyl)-N-9H-fluoren-2-ylacrylamide contains a nitro group that is capable of forming hydrogen bonds with amino acid residues in the target protein or peptide. This binding results in a change in the fluorescence properties of 3-(4-chloro-3-nitrophenyl)-N-9H-fluoren-2-ylacrylamide, allowing for the detection of the target molecule.
Biochemical and Physiological Effects:
3-(4-chloro-3-nitrophenyl)-N-9H-fluoren-2-ylacrylamide has been shown to have minimal biochemical and physiological effects, making it a safe and non-toxic probe for use in laboratory experiments. 3-(4-chloro-3-nitrophenyl)-N-9H-fluoren-2-ylacrylamide has been used in live-cell imaging studies without affecting cell viability or function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-(4-chloro-3-nitrophenyl)-N-9H-fluoren-2-ylacrylamide in laboratory experiments include its high sensitivity and selectivity for protein and peptide detection, as well as its fluorescent properties for cellular imaging. 3-(4-chloro-3-nitrophenyl)-N-9H-fluoren-2-ylacrylamide is also a safe and non-toxic probe that can be used in live-cell imaging studies without affecting cell viability or function. However, the limitations of 3-(4-chloro-3-nitrophenyl)-N-9H-fluoren-2-ylacrylamide include its cost and the need for specialized equipment for fluorescence detection.
Direcciones Futuras
There are several future directions for the use of 3-(4-chloro-3-nitrophenyl)-N-9H-fluoren-2-ylacrylamide in scientific research. One potential application is in the development of biosensors for the detection of specific proteins or peptides in biological samples. 3-(4-chloro-3-nitrophenyl)-N-9H-fluoren-2-ylacrylamide could also be used in drug discovery to screen for compounds that interact with specific proteins or peptides. Additionally, 3-(4-chloro-3-nitrophenyl)-N-9H-fluoren-2-ylacrylamide could be used in the development of targeted therapies for diseases such as cancer, where specific proteins or peptides are overexpressed. Overall, the unique properties of 3-(4-chloro-3-nitrophenyl)-N-9H-fluoren-2-ylacrylamide make it a valuable tool for a variety of scientific research applications.
Métodos De Síntesis
The synthesis of 3-(4-chloro-3-nitrophenyl)-N-9H-fluoren-2-ylacrylamide involves the condensation of 3-(4-chloro-3-nitrophenyl)acryloyl chloride with 9H-fluoren-2-amine. The reaction is carried out in the presence of a base and a solvent, such as dichloromethane or tetrahydrofuran. The resulting product is a yellow powder that is purified by column chromatography.
Aplicaciones Científicas De Investigación
3-(4-chloro-3-nitrophenyl)-N-9H-fluoren-2-ylacrylamide has been used in a variety of scientific research applications, including protein and peptide detection, cellular imaging, and drug discovery. 3-(4-chloro-3-nitrophenyl)-N-9H-fluoren-2-ylacrylamide is a highly sensitive and selective probe for protein and peptide detection, making it a valuable tool for biochemical research. 3-(4-chloro-3-nitrophenyl)-N-9H-fluoren-2-ylacrylamide has also been used for cellular imaging due to its fluorescent properties, allowing for the visualization of cellular structures and processes. Additionally, 3-(4-chloro-3-nitrophenyl)-N-9H-fluoren-2-ylacrylamide has potential applications in drug discovery, as it can be used to screen for compounds that interact with specific proteins or peptides.
Propiedades
IUPAC Name |
(E)-3-(4-chloro-3-nitrophenyl)-N-(9H-fluoren-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClN2O3/c23-20-9-5-14(11-21(20)25(27)28)6-10-22(26)24-17-7-8-19-16(13-17)12-15-3-1-2-4-18(15)19/h1-11,13H,12H2,(H,24,26)/b10-6+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSDUYWQHHISBDG-UXBLZVDNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)NC(=O)C=CC4=CC(=C(C=C4)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C2=CC=CC=C2C3=C1C=C(C=C3)NC(=O)/C=C/C4=CC(=C(C=C4)Cl)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(4-chloro-3-nitrophenyl)-N-(9H-fluoren-2-yl)prop-2-enamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

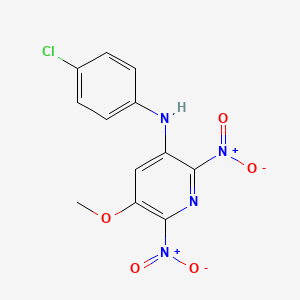
![N-[2-(1-piperidinyl)ethyl]bicyclo[2.2.1]heptan-2-amine](/img/structure/B4922651.png)
![2-[2-(3-chlorophenoxy)ethoxy]-1,3-dimethoxybenzene](/img/structure/B4922656.png)
![N-[2-(acetylamino)phenyl]-2,6-dimethoxybenzamide](/img/structure/B4922669.png)
![N'-{4-[(2-chlorobenzyl)oxy]-3-ethoxybenzylidene}-2,4-dimethoxybenzenesulfonohydrazide](/img/structure/B4922672.png)
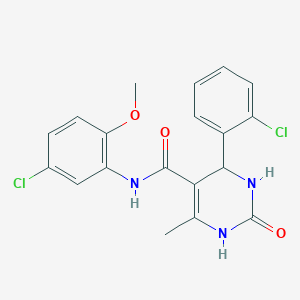
![N~2~-(5-chloro-2-methoxyphenyl)-N~1~-isobutyl-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B4922692.png)

![diethyl 4,4'-[(6-methyl-5-nitro-2,4-pyrimidinediyl)diimino]dibenzoate](/img/structure/B4922700.png)
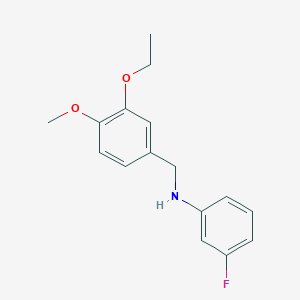

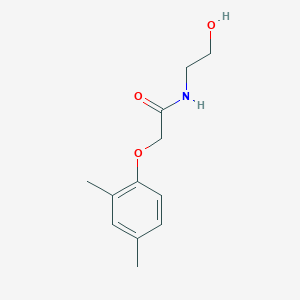
![8-[2-(2,3,5-trimethylphenoxy)ethoxy]quinoline](/img/structure/B4922725.png)
![2-(3,5-dimethyl-1H-pyrazol-4-yl)-N-{[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-N-methylethanamine](/img/structure/B4922736.png)